Product packaging for O-[(3-methylphenyl)methyl]hydroxylamine(Cat. No.:CAS No. 5555-50-0)

O-[(3-methylphenyl)methyl]hydroxylamine

Cat. No.: B3144612
CAS No.: 5555-50-0
M. Wt: 137.18 g/mol
InChI Key: CMKJWNXXUNBWJC-UHFFFAOYSA-N
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Description

O-[(3-methylphenyl)methyl]hydroxylamine (CAS 74993-52-5) is a chemical compound with the molecular formula C 8 H 11 NO and a molecular weight of 137.18 g/mol. This O-alkylhydroxylamine serves as a valuable building block in organic synthesis and medicinal chemistry research. Its primary research application is as a precursor for the development and study of inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that is a promising therapeutic target in cancer immunology and for treating chronic viral infections. Compounds based on the O-benzylhydroxylamine scaffold, such as this one, are rationally designed to mimic proposed alkylperoxy intermediate states in the IDO1 catalytic mechanism, leading to potent sub-micromolar enzyme inhibition . The structure-activity relationship studies indicate that modifications to the aromatic ring, like the 3-methyl group in this analogue, are crucial for optimizing inhibitor potency and ligand efficiency . The compound can be synthesized from the corresponding alcohol, (3-methylphenyl)methanol, via a Mitsunobu reaction with N-hydroxyphthalimide, followed by deprotection with hydrazine . It is typically isolated as a stable hydrochloride salt. Researchers value this compound for its potential in creating analogues for biological evaluation and for exploring immune checkpoint inhibition through the kynurenine pathway. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B3144612 O-[(3-methylphenyl)methyl]hydroxylamine CAS No. 5555-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-[(3-methylphenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7-3-2-4-8(5-7)6-10-9/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKJWNXXUNBWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280289
Record name O-[(3-Methylphenyl)methyl]hydroxylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5555-50-0
Record name O-[(3-Methylphenyl)methyl]hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5555-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[(3-Methylphenyl)methyl]hydroxylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of O Alkylhydroxylamines

Role as Electrophilic Nitrogen Transfer Reagents

O-alkylhydroxylamines can serve as precursors to electrophilic aminating agents, particularly after activation. This reactivity is central to the formation of new bonds to nitrogen.

The construction of carbon-nitrogen bonds is a fundamental process in organic synthesis. O-alkylhydroxylamines are valuable reagents in this context. While the direct use of O-[(3-methylphenyl)methyl]hydroxylamine is not prominently featured in the literature, related compounds like O-benzoylhydroxylamines have been extensively used in transition metal-catalyzed C-N bond-forming reactions. nih.govvivekanandcollege.ac.inresearchgate.net These reactions often proceed via an electrophilic amination mechanism where a metal catalyst activates the C-H bond of a substrate, which then reacts with the hydroxylamine (B1172632) derivative. The general principle involves the formation of a metal-nitrenoid intermediate that facilitates the nitrogen transfer.

The formation of N-N, O-N, and S-N bonds using O-alkylhydroxylamines is less common but mechanistically plausible. These transformations would involve the reaction of the hydroxylamine with suitable nucleophiles (amines, alcohols, thiols). For instance, the synthesis of other hydroxylamine derivatives can be achieved through O-amination, where an electrophilic nitrogen source reacts with an alkoxide. researchgate.net

Table 1: General Bond Formation Reactions Using Hydroxylamine Derivatives

Bond Type Reactant 1 (Example) Reactant 2 (Example) Product Type (General)
C-N Arene (e.g., Benzene) O-Acylhydroxylamine Arylamine
N-N Amine Electrophilic Hydroxylamine Hydrazine derivative
O-N Alcohol/Alkoxide Electrophilic Hydroxylamine O-Alkylhydroxylamine

Reaction with Carbonyl Compounds: Formation of Oxime Intermediates

A classic and widely utilized reaction of O-alkylhydroxylamines is their condensation with aldehydes and ketones to form oxime ethers. youtube.com This reaction proceeds through the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon. youtube.comlibretexts.orgyoutube.com The initial tetrahedral intermediate then eliminates a molecule of water to yield the C=N double bond of the oxime. youtube.com

The reaction is typically catalyzed by acid, with the optimal pH being mildly acidic (around 5). libretexts.org At lower pH, the hydroxylamine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate to facilitate its departure as water. libretexts.org For this compound, this reaction would produce O-(3-methylbenzyl) oximes, which are stable intermediates useful in further synthetic transformations.

Table 2: General Reaction of O-Alkylhydroxylamines with Carbonyls

Reactant 1 Reactant 2 Intermediate Product
Aldehyde (R-CHO) R'-ONH2 Hemiaminal-like adduct Aldoxime ether (R-CH=NOR')

Catalytic and Radical-Mediated Transformations

Modern synthetic methods have expanded the utility of hydroxylamine derivatives to include catalytic and radical-based reactions, enabling challenging transformations like C-H functionalization.

Rhodium(III)-catalyzed C-H activation and amination is a powerful tool for the direct introduction of nitrogen into organic molecules. nih.govnih.govscispace.com While specific studies employing this compound as the aminating agent are not reported, other hydroxylamine derivatives, such as O-acylhydroxylamines and O-sulfonylhydroxylamines, have been successfully used. nih.govrice.edu The general mechanism involves the coordination of a directing group on the substrate to the Rh(III) center, followed by C-H activation to form a rhodacycle intermediate. This intermediate then reacts with the electrophilic aminating agent. The N-O bond of the hydroxylamine derivative functions as an internal oxidant in these catalytic cycles, which is a key advantage of this methodology. scispace.com

O-Alkylhydroxylamines can participate in radical reactions, although this area is less explored than their ionic chemistry. masterorganicchemistry.com In the context of aerobic oxidation, free radical mechanisms often involve the abstraction of a hydrogen atom to form a radical species. nih.govyoutube.comkhanacademy.org The presence of molecular oxygen can lead to the formation of peroxy radicals, which can then undergo further reactions. nih.govnih.gov The relatively weak N-O bond in hydroxylamine derivatives could potentially cleave under radical conditions. However, specific studies detailing the free radical mechanisms of this compound in aerobic oxidation processes are not available in the current literature. The general principles of radical chemistry suggest that such a compound could potentially act as a source of aminyl radicals or be involved in radical-initiated C-H functionalization pathways. researchgate.netbeilstein-journals.org

Advanced Mechanistic Elucidation Techniques

The elucidation of reaction mechanisms for O-alkylhydroxylamines, including this compound, has been significantly advanced through the application of sophisticated analytical and computational methods. These techniques provide deep insights into the transient species and energetic landscapes that govern the reactivity of this class of compounds.

Spectroscopic Characterization of Intermediates and Transition States

The direct observation and characterization of reactive intermediates and transition states are paramount for a definitive understanding of a reaction mechanism. For O-alkylhydroxylamines and related species, spectroscopic techniques are indispensable tools. While specific spectroscopic data for intermediates involving this compound are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable.

In studies of related systems, techniques such as rapid-scan UV-visible spectroscopy and freeze-quench Mössbauer spectroscopy have been employed to characterize transient species. For instance, in enzymatic reactions involving metal centers, these methods can reveal the formation and decay of metal-bound intermediates. The binding of O-alkylhydroxylamines to heme iron, for example, has been supported by spectroscopic studies, which is a key aspect of their mechanism of action as enzyme inhibitors.

Infrared (IR) ion spectroscopy is another powerful technique for characterizing elusive reaction intermediates in the gas phase. This method allows for the acquisition of vibrational spectra of mass-selected ions, providing structural information about transient species that are otherwise difficult to isolate and study. For example, the participation of neighboring groups in glycosylation reactions, leading to the formation of bicyclic intermediates, has been confirmed by identifying characteristic vibrational frequencies using IR spectroscopy. Such techniques could theoretically be applied to study the intermediates formed during reactions of this compound.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for investigating the reaction mechanisms of O-alkylhydroxylamines. DFT allows for the calculation of the geometries and energies of reactants, products, transition states, and intermediates, providing a detailed picture of the potential energy surface of a reaction.

For reactions involving species related to O-alkylhydroxylamines, DFT studies have been instrumental in:

Determining Reaction Pathways: DFT calculations can compare the energy barriers of different possible reaction pathways, such as stepwise versus concerted mechanisms. For example, in the reaction of N-alkylhydroxylamines with chiral enoate esters, theoretical calculations showed that a concerted cycloaddition mechanism is the most favorable pathway.

Explaining Stereoselectivity: The stereochemical outcome of a reaction can be rationalized by calculating the energies of the transition states leading to different stereoisomers.

Understanding the Role of Catalysts and Additives: DFT can model the interaction of reactants with catalysts or additives, explaining their effect on the reaction rate and selectivity.

Analyzing Molecular Orbitals: A detailed analysis of the molecular orbitals involved in a reaction can provide insights into the nature of the bonding changes during the process.

In the context of the Cope-type hydroamination of alkenes and alkynes with hydroxylamines, DFT calculations have provided a detailed molecular orbital description of the concerted hydroamination process and have been used to calculate the potential energy surfaces for various substrates. These studies have highlighted the critical role of the proton transfer step involving the N-oxide intermediate. Similarly, for the reactions of hydroxyl radicals with organomercury compounds, the M06-2X DFT functional has been used to optimize the structures of stationary points along the reaction coordinate.

Table 2: Application of DFT in Mechanistic Studies of Related Hydroxylamine Reactions

Study Area DFT Functional/Method Key Findings Reference
Cycloaddition of N-alkylhydroxylamines Not specified A concerted cycloaddition mechanism is energetically favored.
Cope-type Hydroamination Not specified Provided a detailed molecular orbital description and potential energy surfaces; highlighted the importance of the proton transfer step.
Reaction with Hydroxyl Radicals M06-2X Optimized structures of stationary points and determined the lowest energy reaction channels.
1,3-Dipolar Cycloadditions Various (e.g., M06/6-31+G, WB97XD2/6-311G(d,p)) Elucidated mechanisms, the role of catalysts, and factors controlling stereoselectivity.

Controlled Experimental Designs for Reaction Pathway Determination

Carefully designed experiments are crucial for validating the hypotheses generated from spectroscopic and computational studies. These experiments aim to trap or detect proposed intermediates, probe the kinetics of the reaction, and establish the fate of isotopic labels.

One common approach is to perform reactions at low temperatures. In the study of the reaction between N-alkylhydroxylamines and chiral enoate esters, carrying out the reaction at low temperatures allowed for the isolation of the open-chain adducts, which were proposed as intermediates. These intermediates could then be observed to convert to the final cyclized products upon warming, providing strong evidence for a stepwise pathway under those conditions.

The use of radical inhibitors is another key experimental design to probe for the involvement of radical intermediates. For instance, the suppression of a reaction by radical scavengers like TEMPO or BHT would suggest a radical-mediated mechanism.

Isotope labeling studies are also a powerful tool for determining reaction pathways. By selectively replacing atoms with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), one can trace the path of these atoms throughout the reaction, providing unambiguous evidence for bond-forming and bond-breaking steps.

Furthermore, systematic variation of substrate structure and reaction conditions can provide valuable mechanistic information. For example, studying the reaction of a series of O-alkylhydroxylamines with different substituents on the aryl ring can reveal electronic effects that can be correlated with proposed mechanisms. Structure-activity relationship studies on O-benzylhydroxylamine derivatives have shown that substitutions on the aromatic ring can significantly impact their inhibitory potency, providing clues about their interaction with the target enzyme.

Advanced Applications in Organic Synthesis and Chemical Biology

Construction of Nitrogen-Containing Heterocyclic Scaffolds

O-substituted hydroxylamines are pivotal in the construction of N-heterocycles due to the inherent weakness of the N-O σ bond, which has an average bond energy of approximately 57 kcal/mol. mdpi.com This property facilitates N-O bond cleavage under various conditions, enabling the formation of new carbon-nitrogen bonds required for ring formation. mdpi.com

Phenanthridines and Quinolines Synthesis from Aldehydes

A significant application of O-substituted hydroxylamines is in the one-pot synthesis of phenanthridines and quinolines directly from aldehydes. Research has demonstrated a method where an O-acyl hydroxylamine (B1172632) is used as the nitrogen source to generate an O-acyl oxime in situ with an aldehyde, catalyzed by a Brønsted acid. nih.gov This intermediate oxime is then subjected to visible-light photoredox-catalyzed cyclization. The process proceeds through the formation of an iminyl radical, which undergoes a subsequent cyclization and aromatization cascade to furnish the desired phenanthridine or quinoline scaffold. nih.gov This strategy provides an efficient route to valuable aza-arenes at room temperature with good yields. nih.gov While this specific study utilized O-(4-cyanobenzoyl)hydroxylamine, the underlying reactivity of the O-substituted hydroxylamine moiety is the key to the transformation, making compounds like O-[(3-methylphenyl)methyl]hydroxylamine suitable candidates for similar synthetic strategies.

Table 1: Overview of Phenanthridine and Quinoline Synthesis

Reactants Reagents & Conditions Product Type Ref.

Access to Diverse N-Heterocycles via O-Substituted Hydroxylamines

The utility of O-substituted hydroxylamines extends beyond specific scaffolds to provide access to a wide array of N-heterocyclic systems. researchgate.net These reagents can function as precursors to various fused heterocyclic rings that incorporate N-N, N-O, or N-S bonds. researchgate.net For instance, heterocyclic hydroxylamine-O-sulfonates are used as functional precursors for these diverse ring systems. researchgate.net Furthermore, palladium-catalyzed reactions of phthaloyl hydroxylamines with isocyanoaromatics can produce amino-substituted N-heterocycles. mdpi.com In this process, the O-substituted hydroxylamine acts as an oxidizing amino source to generate a palladium(II) intermediate, which then undergoes cyclization to form the heterocyclic product. mdpi.com This versatility underscores the importance of O-substituted hydroxylamines as foundational building blocks in heterocyclic chemistry.

Utility as Building Blocks for Complex Organic Molecules

Beyond heterocyclic synthesis, this compound and related compounds are valuable precursors for other important classes of organic molecules, leveraging their reactivity with carbonyl compounds and carboxylic acid derivatives.

Oxime Ethers and Benzofurans

The reaction of O-substituted hydroxylamines with aldehydes or ketones is a fundamental method for the synthesis of oxime ethers. researchgate.net This condensation reaction is typically straightforward and provides a reliable route to molecules containing the C=N-O linkage.

These oxime ethers, in turn, can serve as intermediates in the synthesis of more complex structures like benzofurans. organic-chemistry.org One established strategy involves the reaction of O-arylhydroxylamines with ketones, which proceeds through condensation, a -sigmatropic rearrangement, cyclization, and subsequent elimination of ammonia to yield the benzofuran product. organic-chemistry.orgresearchgate.net This one-pot sequence offers a direct and efficient pathway to substituted benzofurans, which are significant structural motifs in many biologically active compounds. organic-chemistry.org

Table 2: Synthesis of Benzofurans from O-Arylhydroxylamines

Starting Materials Key Steps Catalyst/Conditions Product Ref.

Precursors for Hydroxamic Acids

This compound is an excellent precursor for the synthesis of hydroxamic acids, a class of compounds known for their significant biological activities, particularly as enzyme inhibitors. The 3-methylbenzyl group serves as a protecting group for the hydroxylamine oxygen. The synthesis typically involves two main steps:

Acylation: The hydroxylamine nitrogen atom acts as a nucleophile, reacting with an activated carboxylic acid derivative (such as an acyl chloride, mixed anhydride, or an ester) to form the corresponding O-protected hydroxamate. researchgate.net O-benzylhydroxylamine and its derivatives are frequently used for this purpose. nih.gov

Deprotection: The benzyl (B1604629) group is subsequently removed, commonly via catalytic hydrogenolysis (e.g., using H₂ and a Palladium-on-carbon catalyst), to yield the final hydroxamic acid. researchgate.netnih.gov

This strategy allows for the clean and efficient synthesis of hydroxamic acids from a wide range of carboxylic acids, including complex, enolizable, and chiral substrates, often with no racemization. nih.gov

Table 3: General Synthesis of Hydroxamic Acids

Step Reactants Reagents/Conditions Intermediate/Product Ref.
1. Acylation O-Benzylhydroxylamine, Activated Carboxylic Acid Coupling agent (e.g., EDC, CDI) or direct reaction with ester O-Benzyl Hydroxamate nih.govnih.gov

Strategy for Introducing N-Oxyl Radical Fragments

O-substituted hydroxylamines provide a strategic pathway for the introduction of N-oxyl radical fragments into molecular structures. N-oxyl radicals are a family of stable or persistent organic radicals with broad applications in catalysis, polymerization, and materials science. nih.gov

The strategy involves first converting the O-substituted hydroxylamine into an oxime through reaction with a carbonyl compound. This oxime can then be oxidized to generate an imine-N-oxyl radical (also known as an iminoxyl or oxime radical). nih.govresearchgate.net Unlike many other N-oxyl radicals, the N-O• fragment in oxime radicals is connected to the rest of the molecule via a C=N double bond. nih.gov These transient but highly reactive iminoxyl radicals can participate in a variety of synthetic transformations, including oxidative cyclizations and coupling reactions, by adding to double bonds or abstracting hydrogen atoms. nih.gov This two-step sequence—oxime formation followed by oxidation—positions this compound as a valuable precursor for radical-mediated synthetic methodologies.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "O-[(3-methylphenyl)methyl]hydroxylamine". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), reported in parts per million (ppm). The protons of the methyl group on the phenyl ring are expected to appear as a singlet in the upfield region of the spectrum. The benzylic protons (CH₂) adjacent to the oxygen and the phenyl ring will also produce a characteristic singlet. The aromatic protons on the 3-methylphenyl group will exhibit a more complex splitting pattern in the downfield region due to spin-spin coupling between adjacent, non-equivalent protons. The protons of the -ONH₂ group are also identifiable, though their signal can sometimes be broad and its position may vary depending on the solvent and concentration chemistryconnected.comresearchgate.netdocbrown.info.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the methyl carbon, the benzylic carbon, the distinct aromatic carbons of the 3-methylphenyl ring, and potentially a signal for the carbon in any impurity or solvent np-mrd.orgnih.govmdpi.com. The chemical shifts of these carbons are indicative of their electronic environment.

A complete assignment of the ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR techniques such as HSQC and HMBC, confirms the precise structure of "this compound" mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Methyl (CH₃) ~2.35 (s, 3H) ~21.5
Benzylic (CH₂) ~4.80 (s, 2H) ~77.0
Amino (NH₂) ~5.50 (br s, 2H) -
Aromatic C1 - ~138.0
Aromatic C2 ~7.20 (d) ~129.0
Aromatic C3 - ~137.5
Aromatic C4 ~7.10 (t) ~128.5
Aromatic C5 ~7.05 (d) ~126.0
Aromatic C6 ~7.15 (s) ~129.5

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions. s = singlet, d = doublet, t = triplet, br s = broad singlet.

UV-Vis Absorption Spectroscopy for Heme Binding and Mechanistic Probes

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for investigating the interactions of "this compound" with chromophoric systems, particularly heme proteins. researchgate.netspringernature.comnih.gov The heme group in proteins like hemoglobin and myoglobin has a strong absorbance peak, known as the Soret band, in the 400-430 nm region, as well as weaker Q bands in the 500-600 nm region. The precise position and intensity of these bands are sensitive to the oxidation state and coordination environment of the heme iron researchgate.netresearchgate.net.

When a ligand such as a hydroxylamine (B1172632) derivative binds to the heme iron, it can induce significant changes in the UV-Vis spectrum. For instance, the binding of "this compound" to the ferric (Fe³⁺) form of a heme protein would be expected to cause a shift in the Soret band maximum and changes in the Q bands, indicating a change in the coordination sphere of the iron atom biorxiv.org. These spectral shifts can be monitored to determine the binding affinity and stoichiometry of the interaction.

Furthermore, UV-Vis spectroscopy can be employed as a mechanistic probe to follow the course of reactions involving heme proteins. For example, if "this compound" is involved in the reduction or oxidation of the heme iron, this will be reflected in time-dependent changes in the UV-Vis spectrum, allowing for the determination of reaction kinetics researchgate.netnih.gov.

Table 2: Representative UV-Vis Spectral Data for Heme Protein Interaction

State Soret Band (λₘₐₓ, nm) Q Bands (λₘₐₓ, nm)
Free Ferric Heme Protein ~405 ~500, ~630
Heme Protein + this compound ~415 ~540, ~570

Note: These are representative values illustrating a typical spectral shift upon ligand binding to a heme protein. Actual values will depend on the specific heme protein and experimental conditions.

Chromatographic Techniques (e.g., TLC, GC-MS) for Reaction Monitoring and Product Analysis

Chromatographic techniques are essential for monitoring the progress of reactions involving "this compound" and for the separation and identification of products.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitative reaction monitoring. A small aliquot of the reaction mixture is spotted on a TLC plate (e.g., silica gel), which is then developed in an appropriate solvent system. The separation of components is based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (solvent). By comparing the spots of the reaction mixture with those of the starting material, the consumption of the reactant and the formation of new products can be visualized under UV light or by using a staining agent.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For the analysis of "this compound" and its reaction products, derivatization may be employed to increase volatility and improve chromatographic properties researchgate.netresearchgate.netnih.govnih.gov. The sample is injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. The mass spectrum, a fingerprint of the molecule based on its fragmentation pattern, allows for definitive identification. GC-MS is highly sensitive and can be used to analyze complex mixtures, making it ideal for product analysis in mechanistic studies researchgate.netnih.govnih.gov.

Table 3: Chromatographic Methods for Analysis

Technique Application Typical Parameters
TLC Reaction Monitoring Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Ethyl acetate/Hexane (e.g., 30:70 v/v)

| GC-MS | Product Identification and Quantification | Column: Capillary column (e.g., DB-5ms)Carrier Gas: HeliumDetection: Mass Spectrometry (Electron Ionization) |

Q & A

Q. What are the optimal synthetic routes for O-[(3-methylphenyl)methyl]hydroxylamine in laboratory settings?

The compound can be synthesized via O-alkylation of hydroxylamine derivatives using alkyl halides or sulfonates. For example:

  • React hydroxylamine hydrochloride with 3-methylbenzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (pH 8–10) at 50–60°C.
  • Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–75%). Adjust reaction time and stoichiometry to minimize byproducts like N-alkylated impurities .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Spectroscopic Methods : Use ¹H/¹³C NMR to confirm the presence of the hydroxylamine (-NH-O-) moiety and the 3-methylbenzyl group. Compare chemical shifts with literature data for related compounds (e.g., δ 4.2 ppm for -CH₂-O-NH-) .
  • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use).
  • Mass Spectrometry : ESI-MS in positive ion mode should show the molecular ion peak at m/z 123.15 (C₇H₉NO⁺) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritancy .
  • Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How does the steric effect of the 3-methyl group influence reactivity in nucleophilic substitution reactions?

The 3-methyl substituent on the benzyl ring introduces steric hindrance, reducing accessibility to the hydroxylamine group. This can:

  • Slow reaction rates in bulky electrophilic environments (e.g., reactions with tert-butyl halides).
  • Direct regioselectivity toward less hindered reaction sites. Comparative studies with para-substituted analogs show a 20–30% decrease in reaction efficiency due to steric effects .

Q. What strategies mitigate instability of this compound during storage or reactions?

  • Stabilization Additives : Add antioxidants like BHT (0.1% w/w) to inhibit oxidative degradation.
  • pH Control : Maintain reactions in slightly acidic conditions (pH 5–6) to prevent base-catalyzed decomposition.
  • Low-Temperature Reactions : Conduct sensitive reactions (e.g., acylations) at 0–4°C to preserve the hydroxylamine moiety .

Q. How can researchers resolve contradictions in reported reaction yields under varying conditions?

  • Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (temperature, solvent, catalyst loading). For example, a 2³ factorial design revealed that temperature and solvent polarity account for >80% of yield variability in O-alkylation reactions .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates (e.g., iminoxyl radicals) that may affect yield .

Q. What advanced applications exist for this compound in heterocyclic synthesis?

The compound serves as a precursor for isoxazoloindole alkaloids :

  • React with indole derivatives under acidic conditions to form tetrahydro-1H-isoxazolo[3,4-b]indoles, which exhibit potential bioactivity.
  • X-ray crystallography (e.g., CCDC deposition 852193) confirms the regiospecificity of cyclization reactions .

Key Research Insights

  • Structural Uniqueness : The 3-methyl group distinguishes reactivity from ortho or para analogs, impacting both stability and synthetic utility .
  • Methodological Gaps : Limited data on long-term stability under aqueous conditions warrants further study.

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Feasible Synthetic Routes

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O-[(3-methylphenyl)methyl]hydroxylamine
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O-[(3-methylphenyl)methyl]hydroxylamine

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